Acetic acid, with the chemical formula CH3COOH, is a simple carboxylic acid and is a key chemical in the production of various substances, including vinegar. It is also a fundamental metabolite in biological systems and has a wide range of applications in both food and industrial sectors. The isotopically labeled form, acetic acid-1-13C, is particularly useful in research for tracing metabolic pathways and studying reaction mechanisms due to its non-radioactive carbon isotope, 13C, which can be detected using spectroscopic techniques such as NMR2 3.
Acetic acid bacteria (AAB) are known for their ability to oxidize sugars, sugar alcohols, and ethanol, producing acetic acid as the major end product. This unique metabolism sets them apart from other bacteria. The production of acetic acid involves a two-step process: first, the conversion of carbohydrates to ethanol by yeasts, and second, the oxidation of ethanol to acetic acid by AAB. The taxonomy of AAB has been refined with the use of 16S rRNA sequence analysis, leading to a better understanding of the species involved in acetic acid production1.
In the context of the Maillard reaction, a non-enzymatic browning process that occurs during the cooking and processing of foods, acetic acid is formed through a hydrolytic beta-dicarbonyl cleavage mechanism. Isotope labeling studies using 13C-labeled glucose isotopomers have shown that all six carbon atoms of glucose can be incorporated into acetic acid, with the majority coming from the C-1/C-2 positions. This pathway is significant as it does not require oxidizing agents and is a general pathway to organic acids2.
Furthermore, the ionization dynamics of acetic acid in water have been studied using 13C and 1H NMR, providing insights into the formation of ionic charge carriers and their transport. These findings are crucial for understanding the properties of polymeric nanofiltration membranes used for organic ion removal in water filtration systems3.
Food and Beverage ProductionAcetic acid bacteria play a crucial role in the production of vinegar and cocoa, with different species of Acetobacter, Gluconacetobacter, and Gluconobacter being used commercially. The production methods for vinegar can be categorized into slow, quick, and submerged processes, each with its own set of species and conditions1.
Industrial Chemical ProductionAAB are also involved in the bioproduction of industrial chemicals such as microbial cellulose, which has excellent physical properties for various applications. Additionally, biotransformations by AAB or their enzymes can produce valuable compounds like 2-keto-L-gulonic acid for vitamin C production, D-tagatose as a noncalorific sweetener, and shikimate, a precursor for many antibiotics1.
Research and DevelopmentThe use of acetic acid-1-13C in research allows for the tracing of metabolic pathways and the study of reaction mechanisms. For example, the Maillard reaction's contribution to flavor and color in foods can be better understood through isotope labeling studies2. In water filtration, understanding the ionization and transport of acetic acid helps optimize the performance of polymeric membranes for the removal of ionic pollutants3.
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